molecular formula C15H15F3N6O B12237614 2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine

2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B12237614
M. Wt: 352.31 g/mol
InChI Key: HCGSSRWHRJHFRG-UHFFFAOYSA-N
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Description

2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that features a triazole ring, a pyrrolopyrrole structure, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring through the reaction of hydrazines and formamide under microwave irradiation . The pyrrolopyrrole structure can be synthesized using a multi-component one-pot procedure involving aromatic aldehydes, benzoyl cyanide, and 3-amino-1,2,4-triazole in pyridine under controlled microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the triazole ring can yield triazole oxides, while reduction of the pyrrolopyrrole structure can produce reduced pyrrolopyrrole derivatives.

Mechanism of Action

The mechanism of action of 2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors through hydrogen bonding and dipole interactions, modulating their activity . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is unique due to its combination of a triazole ring, a pyrrolopyrrole structure, and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15F3N6O

Molecular Weight

352.31 g/mol

IUPAC Name

1H-1,2,4-triazol-5-yl-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C15H15F3N6O/c16-15(17,18)11-1-2-12(19-3-11)23-4-9-6-24(7-10(9)5-23)14(25)13-20-8-21-22-13/h1-3,8-10H,4-7H2,(H,20,21,22)

InChI Key

HCGSSRWHRJHFRG-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=NC=C(C=C3)C(F)(F)F)C(=O)C4=NC=NN4

Origin of Product

United States

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